molecular formula C18H19N5O2 B2706818 (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 2034576-85-5

(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2706818
CAS No.: 2034576-85-5
M. Wt: 337.383
InChI Key: CTUYJNZAOHPHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates a benzimidazole scaffold linked to a piperidine ring via a ketone bridge, a design feature common in molecules that modulate biological functions . The molecular architecture of this compound is of significant research interest. The 1H-benzo[d]imidazole core is a privileged scaffold in pharmacology, known for its ability to interact with enzymes and DNA, leading to diverse biological activities such as anticancer and antimicrobial effects . The integration of a piperidine ring, a common feature in central nervous system (CNS) active compounds and other therapeutics, along with the pyridazine heterocycle, enhances the potential for this molecule to engage with a variety of biological targets . This specific combination of heterocycles makes it a valuable candidate for investigating new small-molecule inhibitors or modulators. Potential research applications for this compound are broad, given the proven activities of its structural relatives. Benzimidazole derivatives have been identified as potent inhibitors of targets like Human Topoisomerase I (Hu Topo I), a validated target in anticancer research . Furthermore, compounds containing piperidine and heteroaromatic systems have been explored as inhibitors for various enzymes, including phosphodiesterases (PDEs) and bacterial targets, highlighting their utility in developing therapies for neurological disorders, inflammatory conditions, and infectious diseases . Researchers can utilize this chemical as a key intermediate or a lead compound for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. Please Note: This product is categorized as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-4-7-17(22-21-12)25-14-3-2-8-23(10-14)18(24)13-5-6-15-16(9-13)20-11-19-15/h4-7,9,11,14H,2-3,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUYJNZAOHPHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone , with the CAS number 2034576-85-5 , is a synthetic organic molecule that belongs to the class of benzimidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.

Chemical Structure and Properties

This compound features a complex structure that includes a benzimidazole core, a piperidine ring, and a pyridazinyl group. The molecular formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2} with a molecular weight of 337.4 g/mol . The presence of these functional groups is significant for its biological activity and interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉N₅O₂
Molecular Weight337.4 g/mol
CAS Number2034576-85-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds in this category have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Similar derivatives have demonstrated antifungal effects, inhibiting the growth of pathogenic fungi.
  • Anticancer Potential : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Antimicrobial Activity

A study investigating the antimicrobial properties of related benzimidazole compounds indicated that they possess significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL , highlighting their potency against these pathogens .

Antifungal Activity

In vitro tests have shown that certain derivatives exhibit strong antifungal activity against species like Candida albicans. The MIC values reported were between 32 to 512 μg/mL , demonstrating variable but promising antifungal potential .

The proposed mechanism of action for these compounds involves the inhibition of essential bacterial enzymes and disruption of cell wall synthesis. The unique structural features, such as the piperidine and pyridazine moieties, enhance binding affinity to target proteins, leading to improved biological efficacy .

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of benzimidazole derivatives were tested against multiple bacterial strains. The results showed that compounds with electron-donating groups on the piperidine ring exhibited enhanced antibacterial activity compared to those without substitutions. This suggests that structural modifications can significantly influence biological outcomes.

Case Study 2: Antifungal Assessment

Another investigation focused on the antifungal properties of related compounds, where it was found that specific substitutions on the benzimidazole core improved antifungal activity against Candida species. The study concluded that further optimization of these derivatives could lead to more effective antifungal agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of pharmacological and physicochemical profiles:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred Target/Activity
CI-930 () 4,5-Dihydropyridazin-3(2H)-one 4-(1H-Imidazol-1-yl)phenyl, 5-methyl 294.33 PDE4 inhibitor
I-BET469 () Benzoimidazole-pyridinone Morpholino, 1,3-dimethylpyridin-2(1H)-one 426.51 BET bromodomain inhibitor
[1-(3-Methylphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone () Benzoimidazole-piperidinyl methanone 3-Methylphenyl Not provided Structural analog (unreported)
T8Z Ligand () Benzoimidazole-triazole-pyrrolidine 1-Methyltriazol-5-yl, pyridin-4-ylpyrrolidine Not provided Kinase or epigenetic target

Structural and Functional Analysis

  • CI-930 (PDE4 Inhibitor): The pyridazinone core in CI-930 is critical for PDE4 binding, while the imidazole-phenyl group enhances selectivity. PDE4) .
  • I-BET469 (BET Inhibitor): The morpholino-pyridinone substituent in I-BET469 facilitates BET bromodomain recognition.
  • [1-(3-Methylphenyl) Analogue ()] : The 3-methylphenyl group introduces hydrophobicity, likely reducing aqueous solubility compared to the target’s pyridazine-ether substituent. This highlights the target’s design advantage for improved bioavailability .
  • T8Z Ligand () : The triazole-pyrrolidine-pyridine chain in T8Z may target kinases (e.g., JAK/STAT pathways). The target’s pyridazine-ether group could offer alternative binding modes, such as π-π stacking with aromatic enzyme pockets .

Pharmacokinetic and Physicochemical Insights

  • Solubility : The pyridazine-ether group in the target compound likely enhances water solubility compared to CI-930’s phenyl-imidazole and ’s methylphenyl analogs.
  • Target Selectivity : Molecular docking (e.g., AutoDock4 ) could predict the target’s binding to PDE isoforms or kinases, leveraging its hybrid benzimidazole-pyridazine structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.